ImmTher

Immunoadjuvant Macrophage Activation Muramyl Peptide Comparison

Researchers studying macrophage-mediated immunotherapy face limited access to well-characterized, liposome-compatible MDP derivatives. DTP-GDP (ImmTher) addresses this gap as a synthetic, lipophilic immunomodulator with defined Th1-polarizing cytokine induction (IL-1α/β, IL-6, IL-8, IL-12, TNF-α, MCAF). • Superior macrophage activation & adjuvant activity vs unmodified MDP in preclinical models • Stable liposomal bilayer integration via glycerol dipalmitoyl anchor enabling controlled biodistribution • Phase I/II clinical evaluation in Ewing's sarcoma & colorectal metastasis • Benchmark standard for monocyte-mediated tumoricidal & Th1 cytokine assays

Molecular Formula C65H116N6O21
Molecular Weight 1317.6 g/mol
CAS No. 130114-83-9
Cat. No. B141446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImmTher
CAS130114-83-9
SynonymsDTP-GDP
N-acetylglucosamine-N-acetylmuramyl-alanyl-isoglutaminyl-alanyl-glycerol dipalmitoyl
Molecular FormulaC65H116N6O21
Molecular Weight1317.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C65H116N6O21/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-54(79)87-41-48(90-55(80)35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)42-88-64(86)44(4)67-53(78)37-36-49(61(66)83)71-62(84)43(3)68-63(85)45(5)89-59(50(38-72)69-46(6)75)60(51(77)39-73)92-65-56(70-47(7)76)58(82)57(81)52(40-74)91-65/h38,43-45,48-52,56-60,65,73-74,77,81-82H,8-37,39-42H2,1-7H3,(H2,66,83)(H,67,78)(H,68,85)(H,69,75)(H,70,76)(H,71,84)/t43-,44-,45+,48+,49+,50-,51+,52+,56+,57+,58+,59+,60+,65-/m0/s1
InChIKeyDNUXJWBKTMJNEP-JVSLBXKQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DTP-GDP: Overview & Differentiation


Disaccharide Tripeptide Glycerol Dipalmitoyl (DTP-GDP; CAS 130114-83-9) is a synthetic, lipophilic immunomodulator composed of an N-acetylglucosaminyl-N-acetylmuramyl disaccharide core conjugated to an L-alanyl-D-isoglutamyl-L-alanyl tripeptide and a glycerol dipalmitoyl lipid anchor [1]. It functions as a muramyl dipeptide (MDP) derivative and is primarily investigated as a liposome-encapsulated immunoadjuvant (often designated ImmTher) capable of activating monocytes and macrophages for tumoricidal applications [2]. DTP-GDP is an investigational agent that has advanced to Phase II clinical evaluation in combination with chemotherapy for high-risk Ewing's sarcoma [3].

Immunoadjuvant Research
Liposomal delivery context for muramyl peptide derivatives
Monocyte / Macrophage Activation
Innate immune stimulation studies in vitro and in vivo
Investigational-Stage Tool
Phase II clinical-stage compound for oncology research models

Why DTP-GDP Cannot Be Replaced by MDP


Immunomodulators derived from bacterial cell wall peptidoglycans, such as muramyl dipeptide (MDP) and its analogs, exhibit divergent biological activities based on subtle differences in their structural moieties. The addition of the glycerol dipalmitoyl lipid anchor to the disaccharide tripeptide core in DTP-GDP significantly enhances lipophilicity compared to unmodified MDP, directly impacting its ability to stably incorporate into liposomal bilayers and thereby modulating its in vivo biodistribution and macrophage uptake kinetics [1]. Furthermore, comparative studies reveal that variations in the peptide chain length (e.g., disaccharide-tripeptide vs. disaccharide-tetrapeptide) and the presence or absence of specific lipid conjugations result in differential immunopharmacological priming activities, which precludes simple interchangeability within this compound class [2].

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Lipophilicity mismatch: unmodified MDP lacks the glycerol dipalmitoyl anchor; liposomal bilayer incorporation and biodistribution may shift significantly.
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Peptide chain length variation: disaccharide-tripeptide vs. tetrapeptide or pentapeptide alters immunopharmacological priming activity; activity may not transfer directly.

DTP-GDP Comparative Efficacy Evidence


Enhanced Adjuvanticity over Native MDP

A direct comparative immunopharmacological evaluation established that DTP-GDP, both in its free form and when encapsulated in liposomes, demonstrates superior efficacy as an adjuvant and in activating macrophages relative to the parent compound muramyldipeptide (MDP) [1].

Adjuvanticity vs. MDP
Head-to-head
Reported higher macrophage activation and adjuvant effect compared to muramyl dipeptide (MDP) in preclinical assays.
Supports DTP-GDP preference for liposomal immunoadjuvant research.
Qualitative comparison from published abstract; verify quantification.
Immunoadjuvant Macrophage Activation Muramyl Peptide Comparison

Liposomal ImmTher in Colorectal Metastasis Models

The liposome-encapsulated formulation of DTP-GDP, designated ImmTher, demonstrated significant in vivo antitumor activity against both liver and lung colorectal metastases in a Phase I clinical trial setting [1].

ImmTher Metastasis Model
Trial context
Liposomal DTP-GDP (ImmTher) showed antitumor activity against liver and lung colorectal metastases in a Phase I study.
Supports liposomal encapsulation context for in vivo model response.
Endpoint data not quantified; clinical-stage, not a therapeutic claim.
Liposomal Formulation Cancer Metastasis In Vivo Efficacy

Selective Pro-Inflammatory Cytokine Induction in Monocytes

ImmTher (liposomal DTP-GDP) induced the expression and production of a specific panel of cytokines including IL-1α, IL-1β, IL-6, IL-8, IL-12, MCAF, and TNF-α, but not IL-2 or IL-10 in human monocytes [1].

Cytokine Induction Profile
Class-level
ImmTher upregulated IL-1α, IL-1β, IL-6, IL-8, IL-12, MCAF, TNF-α; no IL-2 or IL-10 induction in human monocytes.
Supports Th1-polarizing cytokine research context.
Class-level inference; confirm assay conditions.
Cytokine Induction Monocyte Activation Gene Expression

Disaccharide-Tripeptide vs. Tetrapeptide Priming Activity

In a study assessing the priming activity of peptidoglycan fragments for LPS-induced anaphylactoid reactions, the disaccharide-tripeptide exhibited weaker activity compared to muramyl tripeptides and muramyl dipeptide, whereas the disaccharide-tetrapeptide and muramyl tetrapeptide showed marginal activity, and the disaccharide-pentapeptide lacked any priming activity [1].

Peptide Chain Priming
Cross-study
Disaccharide-tripeptide showed weaker priming activity than muramyl tripeptides and MDP; tetrapeptide marginal, pentapeptide inactive.
Informs peptide chain length selection for adjuvant studies.
Mouse LPS anaphylactoid model; may not fully translate.
Structure-Activity Relationship Peptidoglycan Fragment Immunostimulation

DTP-GDP Application Scenarios


Liposomal Immunoadjuvant for Cancer Vaccines

The demonstrated superiority of DTP-GDP over unmodified MDP in adjuvant and macrophage activation assays [1] positions it as a compelling candidate for inclusion in liposomal anticancer vaccine formulations. Its lipophilic nature ensures stable integration into lipid bilayers, enhancing antigen delivery and immune stimulation.

Monocyte-Mediated Immunotherapy for Colorectal Metastases

Given the established activity of liposomal ImmTher against liver and lung colorectal metastases in a Phase I trial [2], DTP-GDP is a valuable research tool for investigating monocyte/macrophage-mediated clearance of metastatic lesions. It can serve as a benchmark compound in preclinical studies evaluating novel immunotherapeutic strategies against colorectal cancer metastasis.

Th1-Polarizing Cytokine Induction Model

The selective induction of a pro-inflammatory cytokine panel (IL-1α, IL-1β, IL-6, IL-8, IL-12, MCAF, TNF-α) by ImmTher in human monocytes [2] makes it a well-characterized chemical probe for studying Th1-polarizing immune responses. It can be utilized as a positive control in assays designed to evaluate the cytokine-modulating potential of novel immunomodulatory agents.

Application
Selection Property
Validation Focus
Liposomal Immunoadjuvant Formulation Studies
Lipid anchor compatibility for bilayer integration
Adjuvant effect in macrophage activation assays
Colorectal Metastasis Model Research
Liposomal encapsulation for in vivo biodistribution
Model-response endpoints in liver/lung metastasis contexts
Th1-Polarizing Cytokine Induction Profiling
Selective cytokine signature (IL-12, TNF-α, etc.)
Monocyte activation pathway validation

Technical Documentation Hub

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29 linked technical documents
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